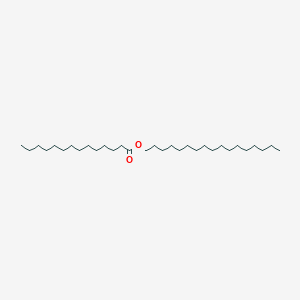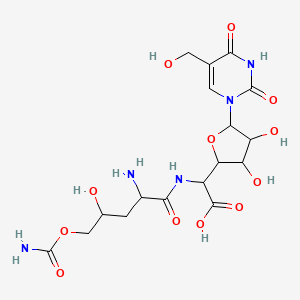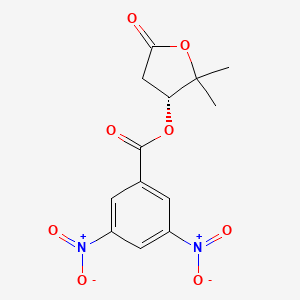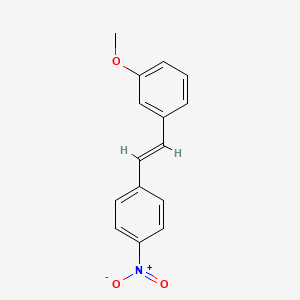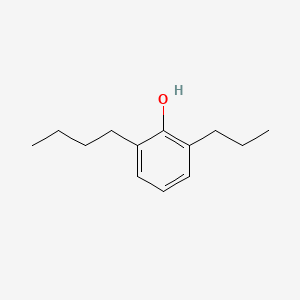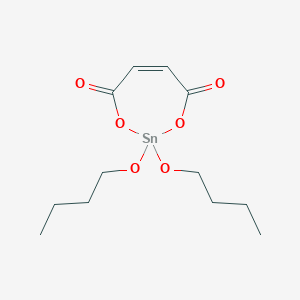
2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione is a chemical compound that belongs to the family of dioxastannepins. It is known for its unique structure, which includes a tin atom bonded to two butoxy groups and a dioxastannepine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione typically involves the reaction of dibutyltin oxide with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the dioxastannepine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tin oxides, while substitution reactions can yield a variety of functionalized dioxastannepine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a catalyst in various organic reactions due to its unique tin-based structure.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of 2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione involves its interaction with molecular targets and pathways in biological systems. The tin atom in the compound can form coordination complexes with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain types of cells .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannepine-4,7-dione: Similar in structure but with different substituents.
2,2-Dimethyl-4,7-dihydro-2H-1,3,2-dioxastannepine-4,7-dione: Another dioxastannepine derivative with different functional groups
Uniqueness
2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione is unique due to its specific butoxy substituents, which impart distinct chemical and physical properties. These properties make it particularly useful in certain catalytic and biological applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
17913-97-2 |
|---|---|
Fórmula molecular |
C12H20O6Sn |
Peso molecular |
378.99 g/mol |
Nombre IUPAC |
2,2-dibutoxy-1,3,2-dioxastannepine-4,7-dione |
InChI |
InChI=1S/C4H4O4.2C4H9O.Sn/c5-3(6)1-2-4(7)8;2*1-2-3-4-5;/h1-2H,(H,5,6)(H,7,8);2*2-4H2,1H3;/q;2*-1;+4/p-2 |
Clave InChI |
AXKPSWHIYRVNNA-UHFFFAOYSA-L |
SMILES canónico |
CCCCO[Sn]1(OC(=O)C=CC(=O)O1)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)


